N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Overview
Description
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide typically involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of N-(3-fluorophenyl)-4-methoxy-3-methylbenzylamine.
Substitution: Formation of N-(3-aminophenyl)-4-methoxy-3-methylbenzamide or N-(3-thiophenyl)-4-methoxy-3-methylbenzamide.
Scientific Research Applications
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy and methyl groups can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)benzamide
- N-(4-methoxyphenyl)benzamide
- N-(3-methylphenyl)benzamide
Uniqueness
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the methoxy and methyl groups can influence its solubility and reactivity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-8-11(6-7-14(10)19-2)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVLPOXHQUVWLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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